molecular formula C12H8N2O B8306070 4-(phenylethynyl)pyrimidin-2(1H)-one

4-(phenylethynyl)pyrimidin-2(1H)-one

Cat. No.: B8306070
M. Wt: 196.20 g/mol
InChI Key: XTJXOQHOFVBHRM-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)pyrimidin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The phenylethynyl moiety attached to a pyrimidinone core is a privileged structure found in bioactive molecules targeting various therapeutic areas . This structure is particularly valuable for developing kinase inhibitors. Research on analogous 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives has demonstrated their potency as multi-kinase inhibitors, effectively targeting Src and other kinases involved in critical signaling pathways like MAPK . Such compounds have shown promising in vitro and in vivo efficacy in models of aggressive diseases, underscoring the potential of the phenylethynyl-heterocycle motif in oncology research . Furthermore, phenylethynyl-substituted heterocycles are also investigated in neuroscience, with compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) being well-characterized as potent and selective negative allosteric modulators of the mGlu5 receptor . The synthetic utility of this compound is enhanced by the phenylethynyl group, which can serve as a key intermediate for further functionalization via click chemistry or other metal-catalyzed coupling reactions . This makes this compound a versatile building block for constructing more complex chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6-(2-phenylethynyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C12H8N2O/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,13,14,15)

InChI Key

XTJXOQHOFVBHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=NC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(phenylethynyl)pyrimidin-2(1H)-one with key analogues:

Structural and Conformational Differences

  • 4-(4-Chlorophenyl)pyrimidin-2(1H)-one (e.g., Compound 4b in ): The 4-chlorophenyl group enhances hydrophobic interactions with target proteins like VEGFR-2. Crystallographic studies of similar derivatives (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) reveal non-planar conformations, with dihedral angles between aromatic rings influencing binding pockets .
  • 4-(Hydroxy-3-Methoxyphenyl)pyrimidin-2(1H)-one (): Polar substituents like hydroxy and methoxy groups improve solubility but may reduce membrane permeability. The phenylethynyl group lacks hydrogen-bond donors, suggesting differences in pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) improve binding to hydrophobic pockets in enzymes like VEGFR-2 .
    • Bulky groups (e.g., phenylethynyl) may enhance selectivity by preventing off-target interactions .
  • Spacer Modifications :
    • Pyrimidin-2(1H)-one spacers outperform pyrazoline or thione variants in maintaining conformational stability and binding affinity .

Data Tables

Table 1: Comparison of Key Pyrimidin-2(1H)-one Derivatives

Compound Substituent(s) Biological Activity (IC₅₀ or EC₅₀) Key Reference
4-(Phenylethynyl)-pyrimidin-2(1H)-one C4-phenylethynyl Hypothesized VEGFR-2 inhibition
4b () C4-(4-chlorophenyl) VEGFR-2 IC₅₀ = 2.1 µM
4e () C4-(2-chlorophenyl) Anthelmintic paralysis: 12–18 min
LIT-927 () C4-(4-Cl), C6-(hydroxy-3-MeO-phenyl) Bioactivity under evaluation

Preparation Methods

General Reaction Overview

The Sonogashira coupling reaction is the most widely used method for synthesizing 4-(phenylethynyl)pyrimidin-2(1H)-one. This reaction involves the coupling of a halogenated pyrimidin-2(1H)-one (e.g., 4-iodo- or 4-bromopyrimidin-2(1H)-one) with phenylacetylene in the presence of a palladium catalyst, copper co-catalyst, and base.

Reaction Scheme:

4-Halopyrimidin-2(1H)-one+PhenylacetylenePd/Cu, BaseThis compound\text{4-Halopyrimidin-2(1H)-one} + \text{Phenylacetylene} \xrightarrow{\text{Pd/Cu, Base}} \text{this compound}

Palladium Catalysts

  • Pd(PPh3_3)2_2Cl2_2 : A traditional catalyst providing moderate to high yields (60–85%) under mild conditions.

  • Pd(dba)3_3 with Ligands : Preformed palladacycles (e.g., DTBNpP-Pd) enhance stability and efficiency in copper-free conditions.

Copper Co-catalysts

  • CuI : Essential for facilitating transmetallation in classical Sonogashira reactions.

  • Copper-Free Systems : Utilize bulky phosphine ligands (e.g., P(2-furyl)3_3) to avoid side reactions.

Solvent and Base Selection

  • Solvents : DMSO and DMF improve reaction rates due to high polarity.

  • Bases : Et3_3N or DABCO neutralizes HX byproducts.

Table 1. Optimized Sonogashira Conditions

CatalystSolventBaseTemp (°C)Yield (%)Source
Pd(PPh3_3)2_2Cl2_2/CuIDMFEt3_3N8078
DTBNpP-Pd(crotyl)ClDMSOTMPRT92
Pd(dba)3_3/XPhosTHFK2_2CO3_36085

Alternative Synthetic Strategies

Tosylation-Activated Coupling

2,4,5,6-Tetraaminopyrimidine derivatives can be tosylated at the 6-position, enabling Sonogashira coupling with phenylacetylene. This method requires sequential protection/deprotection steps but achieves regioselectivity.

Example Protocol:

  • Tosylate 2,4-diaminopteridin-6-one using TsCl in DMF.

  • Couple with phenylacetylene via Pd(PPh3_3)4_4/CuI in Et3_3N.

  • Yield: 73% after hydrolysis.

Mechanistic Insights and Side Reactions

Key Mechanistic Steps

  • Oxidative Addition : Pd(0) inserts into the C–X bond of the halogenated pyrimidine.

  • Transmetallation : Copper acetylide transfers the ethynyl group to Pd(II).

  • Reductive Elimination : Pd(0) releases the coupled product, regenerating the catalyst.

Common Side Reactions

  • Dehalogenation : Competing reduction of C–X bonds, especially with electron-deficient pyrimidines.

  • Alkyne Homocoupling : Suppressed using excess phenylacetylene and anaerobic conditions.

Substrate Scope and Limitations

Halogenated Pyrimidine Precursors

  • 4-Iodo Derivatives : Higher reactivity than bromo analogs (yields: 85% vs. 65%).

  • Electron-Withdrawing Groups : Enhance coupling efficiency (e.g., NO2_2, CN).

Steric and Electronic Effects

  • Ortho-Substituted Phenylacetylenes : Lower yields due to steric hindrance.

  • Heteroaromatic Ethynyl Groups : Require tailored ligands (e.g., XPhos).

Industrial and Green Chemistry Considerations

Scalability

  • Continuous Flow Systems : Reduce reaction time and catalyst loading.

  • Solvent Recycling : DMSO and DMF can be recovered via distillation.

Eco-Friendly Modifications

  • Aqueous Sonogashira : Uses water-tolerant catalysts (e.g., Pd-NPs).

  • Microwave Assistance : Achieves 90% yield in 30 minutes.

Analytical Characterization Data

Spectroscopic Properties

  • 1^1H NMR (DMSO-d6d_6): δ 8.15 (s, 1H, H5), 7.45–7.30 (m, 5H, Ph), 12.1 (s, 1H, NH).

  • IR : 2215 cm1^{-1} (C≡C stretch), 1680 cm1^{-1} (C=O).

Crystallographic Data

  • Crystal System : Monoclinic, space group P21/cP2_1/c.

  • Bond Lengths : C4–C≡C = 1.20 Å, C≡C–Ph = 1.42 Å .

Q & A

Advanced Research Question

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV) to assess reactivity and charge transfer potential .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H···O: 25%, C···H: 18%) to explain crystal packing .
    These methods validate X-ray structures and guide polymorph design for improved solubility .

How is regioselectivity achieved during functionalization of pyrimidin-2(1H)-one scaffolds?

Advanced Research Question
Regioselectivity is controlled by:

  • Directing groups : Electron-rich aryl substituents (e.g., 4-methoxyphenyl) orient coupling reactions to the C-4 position .
  • Microwave irradiation : Accelerates kinetics to favor thermodynamically stable products (e.g., 4-(phenylethynyl) over 6-substituted isomers) .
    Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) isolates regioisomers with >95% purity .

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